Rubrene

概要

説明

It is well-known for its distinctive optical and electrical properties, making it a significant compound in the field of organic electronics . Rubrene has been extensively studied for its high charge-carrier mobility, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

準備方法

Rubrene can be synthesized through various methods. One common synthetic route involves treating 1,1,3-triphenyl-2-propyn-1-ol with thionyl chloride. The resulting chloroallene undergoes dimerization and dehydrochlorination to yield this compound . Another method involves the physical vapor transport (PVT) technique, which is used to grow this compound crystals. This method involves sublimation and recrystallization under controlled temperature gradients .

化学反応の分析

Oxidation of Rubrene

This compound readily undergoes oxidation, particularly photo-oxidation, which changes its chemical and physical properties .

- Photo-oxidation: this compound reacts with molecular oxygen under light exposure, which leads to oxidation . Without light, this compound shows minimal interaction with oxygen, even after extended storage in air . The photo-oxidation process results in the formation of This compound endoperoxide, with oxygen bonding to one of the inner benzene rings. This reaction causes a loss of planarity and disrupts the delocalization of the tetracene core .

- Mechanism: Photo-oxidation occurs at step edges on the molecular solid surface. The tetracene backbone of this compound is most exposed at these edges . The oxidation of the acene leads to a loss of planarity, distorting the crystal lattice and causing roughening at the step edges . Oxygen permeates the crystal through defects, reacting with this compound .

- Effects: Oxidation affects the optical properties, with the bright reddish color fading as aromaticity is lost . The process is thermally reversible, restoring high mobility in devices when reversed, but prolonged exposure to chlorinated solvents can yield an irreversible product .

Factors Influencing Oxidation

Several factors influence this compound oxidation:

- Light Exposure: Light accelerates oxidation. The amount of oxygen on and below the surface increases with light exposure .

- Temperature: Higher temperatures increase the rate of oxidation . This is due to:

This compound Derivatives and Reactions

Modifications to this compound's structure through chemical reactions can alter its properties .

- Synthesis: this compound synthesis has remained relatively unchanged since its initial discovery in 1926, although alternative routes and substitutions on the aromatic rings and tetracene core have been explored .

- π-Extension: this compound can undergo late-stage π-extension via dearomative annulative π-extension (DAPEX), which generates derivatives with extended structures and enhanced intermolecular π–π interactions .

- Singlet Fission: this compound derivatives with electron-withdrawing substituents can enhance singlet fission, potentially improving solar energy harnessing .

- Intermolecular Interactions: The molecule has largely overlapping intermolecular face-to-face π–π interactions and face-to-edge CH/π interactions .

Implications for Device Stability

The oxidation of this compound has significant implications for the stability and performance of organic electronic devices .

科学的研究の応用

Organic Electronics

Rubrene is primarily utilized in organic field-effect transistors (OFETs) due to its high hole mobility, which can exceed 20 cm²/V·s. This property makes it a suitable candidate for high-performance electronic devices. Recent studies have focused on enhancing the performance of this compound-based OFETs through surface doping techniques, which optimize the electronic band structure and charge carrier dynamics.

Table 1: Properties of this compound in OFETs

| Property | Value |

|---|---|

| Hole Mobility | >20 cm²/V·s |

| Bandgap | ~2.5 eV |

| Crystal Structure | Face-centered orthorhombic |

| Thermal Stability | Stable up to 300 °C |

Case Study : A recent investigation into the surface doping of this compound single crystals demonstrated that molecular electron donors and acceptors can modify the near-surface charge density while maintaining high charge-carrier mobility, crucial for developing efficient organic electronic devices .

Optoelectronic Devices

This compound's photoluminescent properties make it ideal for applications in light-emitting diodes (LEDs) and organic solar cells (OSCs). The material exhibits strong photoluminescence, which is essential for converting electrical energy into light.

Table 2: Optical Properties of this compound

| Property | Value |

|---|---|

| Photoluminescence Peak | ~570 nm |

| Absorption Spectrum | Broad range (300-600 nm) |

| Quantum Efficiency | High (~80%) |

Case Study : Research on this compound-based organic solar cells has shown that the integration of this compound can enhance the efficiency of charge separation and transport, leading to improved power conversion efficiencies .

Photonic Applications

This compound's unique optical characteristics have led to its use in various photonic applications, including sensors and lasers. Its ability to form thin films with controlled thickness allows for precise manipulation of light.

Case Study : The investigation into the role of molecular conformations in this compound films revealed that the twisted and planar forms of this compound significantly influence its optical properties. By adjusting substrate temperatures during film deposition, researchers achieved distinct optical responses that can be harnessed for photonic devices .

Thermal and Mechanical Stability

Research indicates that this compound exhibits remarkable thermal stability, making it suitable for applications requiring high operational temperatures. Its mechanical properties also allow for flexibility in device fabrication.

Table 3: Thermal Properties of this compound

| Property | Value |

|---|---|

| Glass Transition Temp | ~70 °C |

| Decomposition Temp | ~300 °C |

作用機序

The mechanism of action of rubrene involves its ability to undergo redox reactions and form excited states. The high charge-carrier mobility of this compound is attributed to its crystalline structure, which allows for efficient charge transfer . The formation of excited states through electrochemical reactions enables this compound to emit light, making it useful in OLEDs and other optoelectronic applications .

類似化合物との比較

Rubrene is often compared to other polycyclic aromatic hydrocarbons, such as tetracene and pentacene. While tetracene and pentacene also exhibit high charge-carrier mobility, this compound is unique due to its higher stability and distinctive optical properties . Additionally, this compound’s ability to form various polymorphs, such as orthorhombic, monoclinic, and triclinic crystals, further distinguishes it from similar compounds .

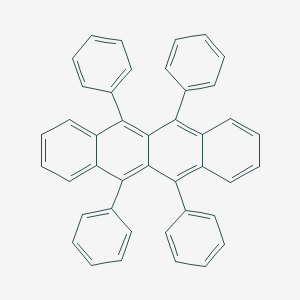

生物活性

Rubrene, chemically known as 5,6,11,12-tetraphenyltetracene, is a well-studied organic semiconductor renowned for its significant biological and electronic properties. This article delves into the biological activity of this compound, highlighting its interactions, applications, and research findings from various studies.

Overview of this compound

This compound is primarily recognized for its high charge carrier mobility and photoluminescent properties. It has been extensively researched for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Additionally, this compound's biological activity has garnered attention in fields such as phototherapy and sensor technology.

Biological Activity and Mechanisms

-

Photophysical Properties :

This compound exhibits strong photoluminescence due to its extended π-conjugated system. This property is crucial for applications in optoelectronics and phototherapy. Studies demonstrate that this compound can generate singlet excitons efficiently, which can lead to applications in photodynamic therapy (PDT) for cancer treatment . -

Charge Transport :

The charge transport properties of this compound are enhanced by its crystalline structure, which facilitates efficient carrier mobility. Research indicates that the intermolecular interactions in this compound crystals significantly contribute to its electronic properties. For instance, C...π interactions between neighboring tetracene backbones enhance the stability and mobility of charge carriers . -

Biocompatibility :

Preliminary studies suggest that this compound exhibits low toxicity levels in biological systems, making it a candidate for biomedical applications. Its compatibility with biological tissues is essential for potential uses in drug delivery systems and biosensing technologies .

1. Photodynamic Therapy (PDT)

A study explored the efficacy of this compound as a photosensitizer in PDT. The research demonstrated that this compound could effectively generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells. The results indicated a significant reduction in cell viability when treated with this compound under light exposure compared to controls.

2. Sensor Applications

This compound has been utilized in developing chemosensors due to its luminescent properties. A notable study reported the synthesis of this compound-based sensors capable of detecting hydrogen peroxide levels in biological samples. The sensors exhibited high sensitivity and selectivity, indicating the potential for real-time monitoring of oxidative stress in cells .

Table 1: Summary of this compound's Biological Activities

Research Findings

- Liquid Phase Exfoliation : Recent studies have shown that liquid phase exfoliation techniques can produce stable nanostructures of this compound, enhancing its optical properties while maintaining biocompatibility . This opens avenues for integrating this compound into flexible electronic devices and biomedical applications.

- Surface Doping Effects : Research on surface doping of this compound single crystals indicates that doping can modify the electronic band structure without significantly affecting charge carrier mobility. This finding is crucial for optimizing this compound's performance in electronic devices .

- Molecular Interactions : Investigations into the intermolecular interactions within this compound crystals reveal that both C...π and H—H interactions play vital roles in stabilizing the crystal structure and enhancing charge transport properties .

特性

IUPAC Name |

5,6,11,12-tetraphenyltetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMBJDOZVAITBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060161 | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown or red powder; [Sigma-Aldrich MSDS] | |

| Record name | Rubrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-51-1 | |

| Record name | Rubrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,11,12-tetraphenylnaphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do we know about the different conformations of rubrene?

A1: X-ray diffraction studies, alongside computational chemistry techniques like Density Functional Theory (DFT), have been instrumental in understanding the different conformations this compound and its derivatives can adopt [, ].

Q2: Is this compound stable under ambient conditions?

A2: While this compound exhibits good stability in inert environments, it is known to degrade under ambient conditions due to photo-oxidation, particularly in the presence of oxygen and light []. This sensitivity necessitates careful handling and processing techniques to preserve its desirable electronic properties.

Q3: How does this compound's stability affect its applications?

A3: this compound's susceptibility to oxidation poses a challenge for its implementation in organic electronic devices. Researchers are exploring various strategies, including encapsulation and the development of more stable this compound derivatives, to overcome this limitation and enhance its practical applicability [, ].

Q4: How does this compound interact with different substrates?

A4: this compound's interaction with substrates is crucial for its performance in devices. For instance, this compound deposited on cadmium arachidate multilayers shows enhanced crystalline growth, which is attributed to interactions between this compound molecules and the substrate's surface morphology []. Conversely, this compound interacts weakly with CH3NH3PbI3 perovskite substrates, leading to favorable energy level alignment for hole extraction in solar cells [].

Q5: What are the effects of doping this compound with other materials?

A5: Doping this compound with other materials like gold nanoparticles can enhance its optical and structural properties. For example, embedding gold nanoparticles in this compound nanofibers via electrospinning resulted in a 2.5 times increase in photoluminescence, likely due to localized surface plasmon resonance [].

Q6: How does this compound behave in mixed-host systems for OLEDs?

A6: In organic light-emitting diodes (OLEDs), this compound doped into mixed hosts, like Alq3:this compound, has demonstrated interesting electroluminescence properties. The this compound molecules act as traps for charge carriers, leading to efficient energy transfer to red fluorescent dyes like DCJTB [, ].

Q7: What role does this compound play in perovskite solar cells?

A7: this compound's favorable energy level alignment with perovskite materials makes it a promising hole transport layer in perovskite solar cells. Studies have shown that incorporating this compound or this compound-based bilayers can enhance the efficiency of these solar cells [, ].

Q8: Can this compound be used in spintronic devices?

A8: this compound has garnered interest for spintronic applications due to its potential for long spin relaxation lengths. Research on this compound nanowire spin valves has revealed intriguing high-field magnetoresistance effects and temperature-dependent spin relaxation, offering valuable insights for future device development [].

Q9: How is computational chemistry used to study this compound?

A9: Computational methods like DFT are crucial for understanding this compound's properties. For instance, DFT calculations revealed that conventional DFT methods overestimate the energetic preference for a twisted tetracene core in this compound derivatives, highlighting the need for higher-level calculations to accurately predict the stability of different this compound polymorphs [].

Q10: Are there any QSAR models for this compound and its derivatives?

A10: While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives are not extensively discussed in the provided research, the studies highlighting the impact of chemical modifications on this compound's crystal structure and electronic properties lay the groundwork for developing such models in the future []. These models could be valuable tools for predicting the properties of new this compound derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。